Furagin

Übersicht

Beschreibung

Furazidin, auch bekannt als Furagin, ist ein Nitrofuran-Derivat mit signifikanten antibakteriellen Eigenschaften. Es wird hauptsächlich zur Behandlung von Harnwegsinfektionen eingesetzt, die durch grampositive und gramnegative Bakterien verursacht werden. Furazidin ist bekannt für seine Wirksamkeit gegen Bakterien, die gegen andere Antibiotika resistent sind, was es zu einer wertvollen Option in der antimikrobiellen Therapie macht .

Wissenschaftliche Forschungsanwendungen

Furazidin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of nitrofuran derivatives and their reactivity.

Biology: Investigated for its effects on bacterial DNA and its potential use in combating bacterial resistance.

Medicine: Extensively used in the treatment of urinary tract infections and studied for its potential in treating other bacterial infections.

Industry: Used in the development of new antibacterial agents and in the formulation of pharmaceutical products

Wirkmechanismus

Target of Action

Furagin, also known as Furazidine, is a nitrofuran derivative that acts as an antibacterial medicine with bacteriostatic action . It is active against both gram-positive (Staphylococcus epidermidis, Staphylococcus aureus, Staphylococcus faecalis) and gram-negative microorganisms (Enterobacteriaceae – Salmonella, Shygella, Proteus, Klebsiella, Escherichia) . Additionally, this compound has been found to inhibit human carbonic anhydrases (hCA), particularly hCA IX and XII, which are highly expressed in various tissues and malignancies .

Mode of Action

It is known that this compound inhibits the growth and multiplication of bacteria, thereby exerting its bacteriostatic effects . Furthermore, this compound has been found to inhibit human carbonic anhydrases, particularly hCA IX and XII . The selectivity for these isoforms over others is suggested to be due to strong hydrogen bond interactions in hCA IX/XII .

Biochemical Pathways

This compound’s inhibition of carbonic anhydrases can affect various physiological processes, as these enzymes are involved in pH regulation, metabolism, and other processes . .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in human volunteers. After a single oral dose of 200 mg, this compound concentrations in serum remained several hours above the minimum inhibitory concentrations (MIC) of many pathogenic bacteria . Despite the high concentrations in serum, the urine levels of this compound were generally lower than those of nitrofurantoin . The 24-hour recoveries in urine were 8-13% for this compound . During a 9-day continuous treatment with a dose of 100 mg three times a day, the concentrations in serum and urine were higher on the 9th day than on the first day .

Result of Action

The inhibition of bacterial growth and multiplication by this compound results in its bacteriostatic action . Additionally, the inhibition of human carbonic anhydrases, particularly those highly expressed in various tissues and malignancies, suggests a potential anti-cancer effect .

Action Environment

It is known that food can speed up the absorption of this compound

Biochemische Analyse

Biochemical Properties

This compound and its derivatives have been found to inhibit human carbonic anhydrases (CA), some of which are highly expressed in various tissues and malignancies . The inhibition of these enzymes by this compound can affect a multitude of physiological processes, including pH regulation and metabolism .

Cellular Effects

The effects of this compound on cells are largely due to its inhibitory action on carbonic anhydrases. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on carbonic anhydrases. It binds to these enzymes, leading to their inhibition. This can result in changes in gene expression and other cellular processes .

Metabolic Pathways

This compound is involved in the carbonic anhydrase metabolic pathway. It interacts with these enzymes, leading to their inhibition .

Vorbereitungsmethoden

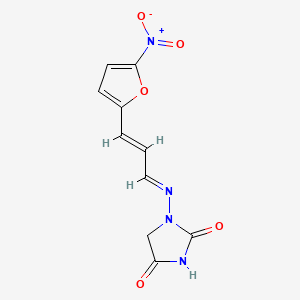

Synthetische Wege und Reaktionsbedingungen

Furazidin kann durch eine Reaktion synthetisiert werden, die 3-(5-Nitro-2-furyl)propenal und ein Aminohydantoin-Derivat beinhaltet. Die Reaktion findet typischerweise in einem wässrigen Medium unter kontrollierten Temperaturbedingungen statt . Der Prozess beinhaltet die Kondensation der Aldehydgruppe von 3-(5-Nitro-2-furyl)propenal mit der Aminogruppe des Aminohydantoin-Derivats, wodurch die für Furazidin charakteristische Imidazolidinringstruktur gebildet wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von Furazidin beinhaltet einen ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Kontrolle der Kristallform von Furazidin ist in der industriellen Produktion entscheidend, um seine Wirksamkeit und Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Furazidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Furazidin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Nitrogruppe in Furazidin kann zu einer Aminogruppe reduziert werden, wodurch sich seine antibakteriellen Eigenschaften verändern.

Substitution: Furazidin kann Substitutionsreaktionen eingehen, insbesondere an der Nitrogruppe, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und katalytische Hydrierung verwendet.

Substitution: Für Substitutionsreaktionen können verschiedene Nucleophile verwendet werden, je nach gewünschtem Derivat.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidative und reduktive Derivate von Furazidin, die jeweils unterschiedliche antibakterielle Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Furazidin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien zu Nitrofuran-Derivaten und deren Reaktivität verwendet.

Biologie: Wird auf seine Auswirkungen auf bakterielle DNA und seine potenzielle Verwendung bei der Bekämpfung von bakterieller Resistenz untersucht.

Medizin: Wird in der Behandlung von Harnwegsinfektionen umfassend eingesetzt und auf sein Potenzial zur Behandlung anderer bakterieller Infektionen untersucht.

Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und in der Formulierung von pharmazeutischen Produkten eingesetzt

Wirkmechanismus

Furazidin entfaltet seine antibakterielle Wirkung, indem es die bakterielle DNA-Synthese hemmt. Es bindet an bakterielle DNA, verursacht Strangbrüche und hemmt die Replikation. Dies führt zum Tod der Bakterienzelle. Die primären molekularen Zielstrukturen sind bakterielle Enzyme, die an der DNA-Replikation und -Reparatur beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Furazidin gehört zur Klasse der Nitrofuran-Verbindungen, zu denen auch andere antibakterielle Wirkstoffe wie Nitrofurantoin und Furazolidon gehören. Im Vergleich zu diesen Verbindungen hat Furazidin ein breiteres Wirkungsspektrum und ist gegen eine größere Bandbreite an Bakterienstämmen wirksam, einschließlich derer, die gegen andere Nitrofuran-Derivate resistent sind .

Ähnliche Verbindungen

Nitrofurantoin: Wird hauptsächlich für Harnwegsinfektionen eingesetzt.

Furazolidon: Wird für Magen-Darm-Infektionen eingesetzt.

Nitrofurazon: Wird als topisches Antibakterium eingesetzt

Die einzigartige Struktur und das breite Wirkungsspektrum von Furazidin machen es zu einer wertvollen Verbindung im Kampf gegen bakterielle Infektionen.

Eigenschaften

CAS-Nummer |

1672-88-4 |

|---|---|

Molekularformel |

C10H8N4O5 |

Molekulargewicht |

264.19 g/mol |

IUPAC-Name |

1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5- |

InChI-Schlüssel |

DECBQELQORZLLP-FLGRAPKWSA-N |

SMILES |

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |

Isomerische SMILES |

C1C(=O)NC(=O)N1/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-] |

Kanonische SMILES |

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

1672-88-4 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NF 416; NF416; NF-416; F-35; Akritoin; Furazidin; Furazidine; Furagin. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.